molecular formula C8H10N2O2 B099359 N-methyl-1-(3-nitrophenyl)methanamine CAS No. 19499-61-7

N-methyl-1-(3-nitrophenyl)methanamine

Cat. No.: B099359
CAS No.: 19499-61-7
M. Wt: 166.18 g/mol
InChI Key: NTPAPKLGADEFAM-UHFFFAOYSA-N
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Description

N-methyl-1-(3-nitrophenyl)methanamine (C₈H₁₀N₂O₂, MW 166.18) is a secondary amine featuring a nitro-substituted phenyl group and a methylamino side chain. Its structure is defined by the SMILES notation CNCC1=CC(=CC=C1)[N+](=O)[O-], with the nitro group at the meta position on the aromatic ring . This compound is synthesized via methods such as reductive amination or electrochemical oxidative cleavage, yielding derivatives like 3-nitrobenzaldehyde (38% yield under metal-free electrochemical conditions) . Its reactivity in catalytic N-formylation reactions using AuPd–Fe₃O₄ nanoparticles achieves 69% efficiency, outperforming monometallic catalysts .

Scientific Research Applications

Organic Chemistry

N-Methyl-1-(3-nitrophenyl)methanamine serves as an intermediate compound in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable for creating derivatives used in pharmaceuticals and materials science.

Reaction TypeDescriptionCommon Reagents
Oxidation Reduction of the nitro group to an aminePotassium permanganate, chromium trioxide
Reduction Formation of amine derivativesHydrogen gas with palladium catalyst
Electrophilic Substitution Halogenation or further nitrationHalogens (Cl, Br) with Lewis acid

Biological Research

The compound is investigated for its potential biological activity , including:

  • Antibacterial properties against strains like Escherichia coli and Staphylococcus aureus.
  • Induction of apoptosis in cancer cells, suggesting a role in cancer treatment research.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Development of new pharmaceuticals as a precursor.
  • Potential use in drug formulations targeting specific biological pathways.

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Cancer Cell Apoptosis

Research indicated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This finding supports its potential development as an anticancer agent.

Limitations and Future Directions

Despite its promising applications, there are limitations:

  • Solubility Issues : Low solubility in water restricts its use in aqueous environments.
  • Toxicity Data : Limited information on toxicity necessitates further safety evaluations.

Future research could focus on:

  • Enhancing solubility for broader applications.
  • Comprehensive toxicity studies to ensure safe usage in medical contexts.
  • Exploring additional biological activities that could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-nitrophenyl)methanamine involves its interaction with molecular targets and pathways related to its functional groups. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The amino group can also undergo oxidation to form benzoic acids, which are involved in detoxification processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The nitro group in N-methyl-1-(3-nitrophenyl)methanamine is electron-withdrawing, significantly influencing electronic and steric properties. Below is a comparison with analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
This compound 3-Nitrophenyl C₈H₁₀N₂O₂ 166.18 Meta-nitro group; polar, electron-deficient
N-methyl-1-(naphthalen-1-yl)methanamine Naphthyl C₁₂H₁₃N 171.24 Bulky, lipophilic aromatic system
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine 4-Methoxybenzyl + 3-nitrophenyl C₁₅H₁₆N₂O₃ 272.30 Electron-donating methoxy group; increased steric hindrance
N-methyl-1-(thieno[3,2-c]oxepin-4-yl)methanamine (Compound 26) Thieno-oxepin ring C₁₀H₁₃NOS 211.28 Sulfur-containing heterocycle; improved solubility
N-methyl-1-(2-methylthiazol-4-yl)methanamine Thiazole C₆H₉N₂S 141.21 Nitrogen-sulfur heterocycle; H-bond acceptor

Reactivity and Catalytic Performance

  • N-Formylation Efficiency :

    • This compound achieves 69% yield in N-formylation with AuPd–Fe₃O₄, higher than Au–Fe₃O₄ (51%) or Pd–Fe₃O₄ (57%) .
    • Analogues like N-methyl-1-(p-tolyl)methanamine show lower yields (≤65%) under similar conditions, highlighting the nitro group’s role in stabilizing transition states .
  • Electrochemical Cleavage :

    • The nitro derivative undergoes oxidative cleavage to 3-nitrobenzaldehyde (38% yield) , whereas alkyl-substituted analogs (e.g., N-methyl-1-phenylmethanamine) may produce aldehydes with higher yields due to reduced electronic destabilization.

Physical and Solubility Properties

  • Polarity: The nitro group increases polarity, reducing solubility in non-polar solvents compared to naphthyl or methoxy-substituted analogs .
  • Salt Formation : The hydrochloride salt (C₈H₁₀N₂O₂·HCl) enhances aqueous solubility, critical for pharmaceutical applications .
  • Lipophilicity : LogP values (predicted) for the nitro derivative (~1.2) are lower than naphthyl-substituted analogs (~3.5), impacting membrane permeability .

Key Research Findings

Catalytic Synergy : The AuPd alloy catalyst enhances N-formylation yields for nitro-substituted methanamines by balancing electronic activation and steric accessibility .

Electrochemical Stability : The nitro group’s electron-withdrawing nature stabilizes intermediates during oxidative cleavage, albeit at lower yields compared to electron-rich analogs .

Biological Relevance : Bulky substituents (e.g., naphthyl) improve antifungal activity by enhancing hydrophobic interactions, while polar groups (nitro, methoxy) favor synthetic applications .

Biological Activity

N-Methyl-1-(3-nitrophenyl)methanamine, a compound characterized by the presence of a nitro group on a phenyl ring, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is an aromatic amine derivative. The synthesis typically involves the reaction of 3-nitrobenzylamine with methylating agents. The structural formula can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This compound features a methyl group attached to the nitrogen atom and a nitro group on the aromatic ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against bacterial strains such as Staphylococcus epidermidis and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Bacillus cereus500
Pseudomonas aeruginosa1000

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines (e.g., A549, T47D, L929) revealed that this compound does not significantly alter cell proliferation at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, potentially disrupting metabolic processes in bacteria. The presence of the nitro group is known to enhance electron affinity, which may contribute to its antimicrobial efficacy by inducing oxidative stress in microbial cells .

Case Studies and Research Findings

Recent studies have explored various derivatives of nitrophenylmethanamine compounds, highlighting their potential in different biological contexts:

  • Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell growth, indicating that modifications to the core structure can lead to enhanced therapeutic effects .
  • Nonlinear Optical Properties : Research has also investigated the nonlinear optical (NLO) properties of related compounds, suggesting that the electronic structure influenced by the nitro and methyl groups could be harnessed for applications in photonics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(3-nitrophenyl)methanamine, and what are their critical reaction parameters?

  • Answer : A key synthetic route involves reductive amination or coupling reactions. For example, electrochemical oxidative cleavage of the benzyl C–N bond in this compound under metal-free conditions yields 3-nitrobenzaldehyde with a 38% yield, using column chromatography (PE:EA = 10:1) for purification . Another approach includes reacting amines with nitroaryl halides in the presence of catalysts like zinc chloride, as seen in analogous benzimidazole-containing thiazolidinone syntheses . Critical parameters include solvent choice, temperature control, and catalyst selection to optimize yield and minimize side reactions.

Q. How can researchers validate the structural identity and purity of this compound?

  • Answer : Spectroscopic techniques are essential:

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ ~7.7–8.7 ppm for nitrophenyl) and methylene/methyl groups (δ ~2.3–3.5 ppm). For example, the methylene group in similar compounds appears at δ 3.54 ppm .
  • Mass Spectrometry : ESI-MS or HR-ESI-MS confirms molecular weight (e.g., observed m/z 331.1023 for a related thiazole derivative) .
  • Chromatography : Purity ≥98% is typically verified via HPLC or TLC, as noted in reagent specifications .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the electrochemical oxidative cleavage of this compound?

  • Answer : Electrochemical cleavage under metal-free conditions (e.g., using DMSO as a solvent) generates nitrobenzaldehyde via selective C–N bond scission. This method avoids toxic metal catalysts and aligns with green chemistry principles. The reaction mechanism likely involves radical intermediates, supported by cyclic voltammetry and controlled potential electrolysis studies. Yield optimization requires balancing electrode materials (e.g., graphite) and voltage settings .

Q. How do electronic effects of the 3-nitro substituent influence the reactivity and derivatization potential of this compound?

  • Answer : The nitro group’s strong electron-withdrawing nature enhances electrophilic aromatic substitution reactivity at the meta position. This property facilitates coupling reactions (e.g., amide formation with carboxylic acids ) or reductions to form aminophenyl derivatives. Computational studies (DFT) can predict sites for nucleophilic attack, while Hammett parameters quantify substituent effects on reaction rates .

Q. What strategies address discrepancies in biological activity data for structurally modified analogs of this compound?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., microbial strains, pH) or substituent positioning. Systematic approaches include:

  • SAR Studies : Comparing analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) to identify pharmacophores .
  • Bioassay Standardization : Using established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.
  • Computational Modeling : Docking studies to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Q. Methodological Considerations

  • Data Tables :

    Reaction ConditionYieldPurification MethodReference
    Electrochemical cleavage38%Column chromatography
    Zinc chloride-catalyzed coupling70%Recrystallization
  • Key NMR Shifts :

    • N-methyl group : δ 2.34 ppm (singlet) .
    • Nitrophenyl protons : δ 8.75–8.70 ppm (meta-substituted aromatic) .

Properties

IUPAC Name

N-methyl-1-(3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPAPKLGADEFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941258
Record name N-Methyl-1-(3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-61-7
Record name Benzenemethanamine, N-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium cyanoborohydride (2.52 g), triethylamine (18.7 ml), methylamine hydrochloride (5.42 g) and methanol (660 ml), m-nitrobenzaldehyde (10.10 g) was added dropwise over 20 minutes at room temperature and the resulting mixture was stirred at room temperature for 20 h. The pH of the reaction mixture was adjusted to 2 by addition of 10% HCl and the methanol was distilled off under reduced pressure. The residue was washed with chloroform and a 10% aqueous potassium hydroxide solution was added to the aqueous layer for pH adjustment to 12, and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, chloroform:methanol=95:5) to give 3.0 g of the titled compound (yield, 27%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
18.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
N-methyl-1-(3-nitrophenyl)methanamine

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